molecular formula C9H12FNO2 B15233915 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B15233915
M. Wt: 185.20 g/mol
InChI Key: FKBNNJMJRQQBOR-ANLVUFKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral aromatic compound featuring a fluorophenol backbone substituted with an amino-hydroxypropyl group in the (1R,2R)-stereochemical configuration. The compound’s stereochemistry is critical for its activity, aligning with broader trends in chiral drug design where enantiopurity dictates efficacy and safety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

5-[(1R,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1

InChI Key

FKBNNJMJRQQBOR-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and (1R,2R)-1-amino-2-hydroxypropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in a variety of substituted phenols.

Scientific Research Applications

5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several fluorinated and hydroxylated derivatives. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Observed Activities/Properties Reference
5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol Fluorophenol, (1R,2R)-amino-hydroxypropyl ~225.23 (estimated) Potential chiral interactions, metabolic stability (inferred)
(1R,2R)-1,2-bis-(5-(4-Hydroxynaphthalen-1-yl)azepan-2-yl)ethers Naphthalenyl, azepane, hydroxyl groups ~678.78 (reported) Antioxidant activity (DPPH scavenging, metal chelation)
3-((1'R,2'R)-3'-benzyloxy-2'-hydroxy-1'-phenylpropyl-1'-amino)-(1R,2S)-1-fluoro-1-phenylpropan-2-ol Benzyloxy, fluorophenyl, stereochemical complexity NMR-confirmed stereochemistry (1H NMR: δ 7.34–7.19, ArH; 2JH-F = 47.4 Hz)
PF-03491165 (imidazole derivative) Fluorophenyl, cyclopropyl, hydroxyheptanoic acid 513.53 Pharmacological agent (structure suggests enzyme inhibition potential)

Key Findings:

Stereochemical Influence: The (1R,2R)-configuration in this compound is analogous to the (1R,2R)-azepane derivative in , which exhibits antioxidant activity. Stereochemical alignment with biological targets (e.g., receptors or enzymes) may enhance binding specificity compared to non-chiral fluorophenols .

Functional Group Contributions: The fluorophenol moiety in the target compound likely enhances lipophilicity and metabolic stability, as seen in PF-03491165 (), where fluorophenyl groups contribute to drug-like properties . Hydroxyl and amino groups in the target compound may facilitate hydrogen bonding, similar to the azepane derivative in , which showed metal-chelating and radical-scavenging capabilities .

Antioxidant Potential: While direct data on the target compound’s antioxidant activity is absent, structurally related compounds (e.g., ’s naphthalenyl derivative) exhibit DPPH scavenging and iron-reducing capacities comparable to BHT and α-tocopherol. This suggests that hydroxyl and aromatic groups in the target compound may confer similar antioxidant properties .

Synthetic Challenges :

  • The synthesis of such stereochemically complex compounds often requires enantioselective methods (e.g., chiral auxiliaries or catalysts), as implied by ’s use of benzyloxy-protected intermediates and NMR for stereochemical validation .

Biological Activity

5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol, also known by its CAS number 1212950-48-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H12FNO2
Molecular Weight185.20 g/mol
Boiling Point359.5 ± 37.0 °C (Predicted)
Density1.288 ± 0.06 g/cm³ (Predicted)
pKa8.26 ± 0.10 (Predicted)

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidiabetic Activity : Preliminary studies suggest that this compound may have potential antidiabetic effects. For instance, similar compounds have been evaluated for their ability to modulate glucose levels in various models, including invertebrate systems like silkworms, which are used to assess hypoglycemic properties .
  • Neuroprotective Effects : Some derivatives of fluorophenol compounds have shown neuroprotective properties in cellular models of neurodegeneration. These effects are often attributed to the modulation of oxidative stress pathways and apoptosis inhibition.
  • Antimicrobial Activity : Compounds with similar structural features have been reported to possess antimicrobial properties against various pathogens, indicating that this compound may also warrant investigation in this area.

The biological activity of this compound can be attributed to several mechanisms:

  • AMPK Activation : Similar compounds have been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and glucose metabolism .
  • Inhibition of Glycation : The compound may also exhibit anti-glycation effects, which can be beneficial in preventing diabetes-related complications by inhibiting the formation of advanced glycation end-products (AGEs).

Study on Antidiabetic Effects

In a study evaluating the antidiabetic potential of related compounds using silkworms as a model organism, researchers found that certain derivatives significantly reduced hemolymph sugar levels and improved growth metrics in hyperglycemic conditions . This suggests that this compound could potentially exhibit similar effects.

Neuroprotective Studies

Research into related fluorophenolic compounds has demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. These studies often involve evaluating cell viability and apoptosis markers following exposure to neurotoxic agents.

Q & A

What spectroscopic methods are recommended for confirming the stereochemistry and structural integrity of 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol?

Level: Basic
Answer:
Structural confirmation of chiral compounds like this requires a combination of:

  • Elemental analysis to verify empirical formula purity.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., -NH2, -OH, C-F stretches).
  • 1H-NMR and 13C-NMR to resolve stereochemistry and substituent positions. For example, coupling constants in 1H-NMR can distinguish cis vs. trans diastereomers in the propyl chain.
  • Optical rotation or circular dichroism (CD) to confirm enantiomeric purity .

What in vitro assays are most appropriate for evaluating the antioxidant potential of this compound?

Level: Basic
Answer:
Standardized antioxidant assays include:

  • DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm, comparing inhibition percentages to standards like BHT or α-tocopherol .
  • Ferric reducing antioxidant power (FRAP) : Quantifies electron-donating ability via Fe³⁺→Fe²⁺ reduction, monitored at 700 nm .
  • Metal chelation assays : Evaluates inhibition of Fe²⁺-induced lipid peroxidation; critical for compounds with hydroxyl/amino groups that bind transition metals .
  • Hydroxyl radical scavenging : Uses Fenton reaction models to assess protection against oxidative DNA/protein damage .

How can researchers resolve discrepancies in antioxidant activity data across different studies?

Level: Advanced
Answer:
Contradictions often arise from:

  • Concentration-dependent effects : Activity trends may reverse at higher doses (e.g., metal chelation efficacy peaks at 250 µg/mL in some studies ).
  • Assay-specific biases : DPPH favors lipophilic antioxidants, while FRAP prioritizes hydrophilic agents. Cross-validate results with multiple assays.
  • Purity and stereochemical variability : Impurities or racemic mixtures can skew data. Validate compound purity via HPLC and chiral chromatography .
  • pH and solvent effects : Chelation activity is pH-sensitive; buffer conditions must be standardized .

What strategies optimize the enantioselective synthesis of this compound’s (1R,2R) configuration?

Level: Advanced
Answer:
Key approaches include:

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during propyl chain formation.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydroxylamine coupling reactions.
  • Kinetic resolution : Separate enantiomers via enzymatic methods (e.g., lipases) or chiral stationary-phase HPLC .
  • Crystallization-induced asymmetric transformation (CIAT) : Enhance enantiomeric excess by exploiting differential solubility .

How can receptor-binding studies elucidate the compound’s mechanism of action in biological systems?

Level: Advanced
Answer:

  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., CB1/CB2 receptors, as seen in related fluorophenol derivatives ).
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real-time.
  • Competitive radioligand assays : Compare displacement of known ligands (e.g., [³H]CP-55940 for cannabinoid receptors) to determine Ki values .
  • Mutagenesis studies : Identify critical binding residues by alanine-scanning mutations in target proteins.

What analytical challenges arise in quantifying metabolic stability of this compound?

Level: Advanced
Answer:

  • Phase I metabolism : Use liver microsomes (human/rat) with NADPH cofactors to track hydroxylation or deamination via LC-MS/MS.
  • Fluorine-specific detection : Leverage ¹⁹F-NMR to monitor defluorination, a common metabolic pathway for fluorophenols.
  • Chiral stability : Assess racemization under physiological pH/temperature using chiral HPLC .
  • Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and characterize adducts .

How do substituent effects (e.g., -F, -OH) influence the compound’s physicochemical properties?

Level: Advanced
Answer:

  • Lipophilicity (LogP) : Fluorine increases membrane permeability but reduces solubility; balance via Hammett substituent constants.
  • pKa modulation : The -OH group (pKa ~10) and -NH2 (pKa ~9.5) affect ionization state and metal-binding capacity .
  • Hydrogen-bonding capacity : The 2-fluorophenol moiety enhances solubility in polar solvents but may reduce blood-brain barrier penetration.
  • Steric effects : The (1R,2R)-propyl chain’s stereochemistry impacts binding pocket compatibility in enzyme targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.